
1,2-Dimethyl-1H-indole-5,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-1H-indole-5,6-diol is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The presence of hydroxyl groups at the 5 and 6 positions, along with methyl groups at the 1 and 2 positions, makes this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1H-indole-5,6-diol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2,3-dimethylphenylhydrazine and cyclizing it with an appropriate aldehyde or ketone can yield the desired indole derivative. The reaction typically requires a catalyst such as methanesulfonic acid and is conducted under reflux conditions in a solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process typically involves crystallization or chromatography to isolate the pure compound.
化学反応の分析
Types of Reactions
1,2-Dimethyl-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroindoles. Substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity.
科学的研究の応用
1,2-Dimethyl-1H-indole-5,6-diol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Dimethyl-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The indole ring can also interact with DNA or proteins, influencing cellular processes.
類似化合物との比較
Similar Compounds
1-Methyl-1H-indole-5,6-diol: Similar structure but with only one methyl group.
2-Methyl-1H-indole-5,6-diol: Similar structure but with the methyl group at a different position.
1,2-Dimethyl-1H-indole-3-carboxaldehyde: Similar structure but with an aldehyde group at the 3-position.
Uniqueness
1,2-Dimethyl-1H-indole-5,6-diol is unique due to the specific positioning of its methyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
136735-97-2 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC名 |
1,2-dimethylindole-5,6-diol |
InChI |
InChI=1S/C10H11NO2/c1-6-3-7-4-9(12)10(13)5-8(7)11(6)2/h3-5,12-13H,1-2H3 |
InChIキー |
JBYRAXMQDJLWBC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=C(C=C2N1C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


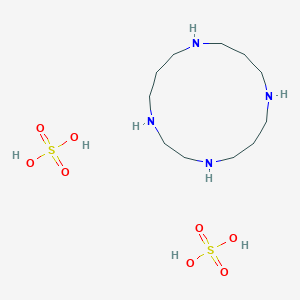
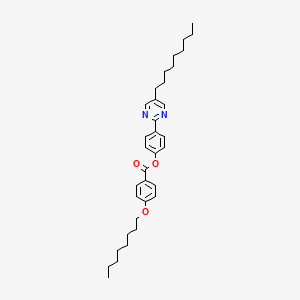
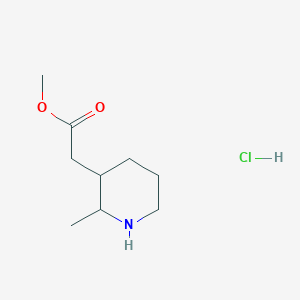
![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)
![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)
silane](/img/structure/B14272223.png)

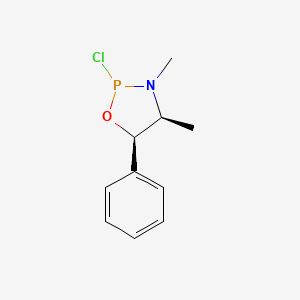
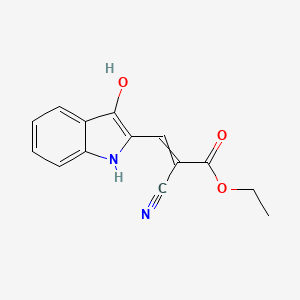
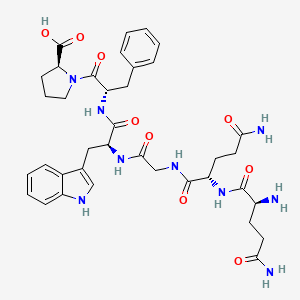
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)

